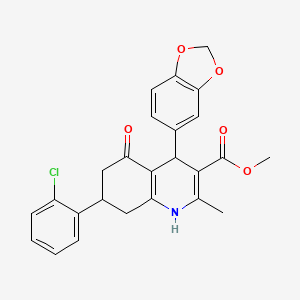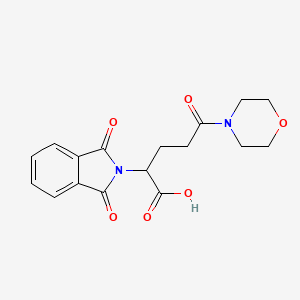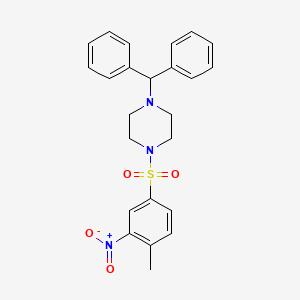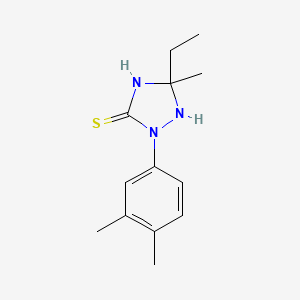![molecular formula C24H28N2O6S B4047062 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B4047062.png)
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(dimethylsulfamoyl)phenyl]acetamide
Übersicht
Beschreibung
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(dimethylsulfamoyl)phenyl]acetamide is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(dimethylsulfamoyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(dimethylsulfamoyl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the coumarin core, followed by the introduction of the butyl and methyl groups. The final step involves the attachment of the acetamide group.
Coumarin Core Synthesis: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-keto esters in the presence of a strong acid catalyst.
Functional Group Introduction: The butyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides and bases.
Acetamide Group Attachment: The final step involves the reaction of the coumarin derivative with N-[3-(dimethylsulfamoyl)phenyl]acetamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(dimethylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wirkmechanismus
The mechanism of action of 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(dimethylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial DNA gyrase, leading to its antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy (phenyl)acetic acid
- Coumoxystrobin
Uniqueness
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(dimethylsulfamoyl)phenyl]acetamide is unique due to its specific structural features, such as the presence of the butyl and dimethylsulfamoyl groups. These features contribute to its distinct chemical and biological properties, setting it apart from other coumarin derivatives.
Eigenschaften
IUPAC Name |
2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxy-N-[3-(dimethylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6S/c1-5-6-8-17-13-23(28)32-24-16(2)21(12-11-20(17)24)31-15-22(27)25-18-9-7-10-19(14-18)33(29,30)26(3)4/h7,9-14H,5-6,8,15H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVADIWBWFPQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3=CC(=CC=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(3,5-Dioxo-1,2,4-triazin-2-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl methanesulfonate](/img/structure/B4046992.png)

![2-cyclopentyl-2-phenyl-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]acetamide](/img/structure/B4047004.png)
![6-[4-(benzyloxy)-3-methoxyphenyl]-5-nitrotetrahydro-2(1H)-pyridinone](/img/structure/B4047012.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methyl-1-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine](/img/structure/B4047033.png)
![N-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)propyl]-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide](/img/structure/B4047039.png)
![1-(3-fluorobenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine](/img/structure/B4047046.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4047059.png)
![4-(4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzoyl)morpholine](/img/structure/B4047064.png)



![3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B4047087.png)
